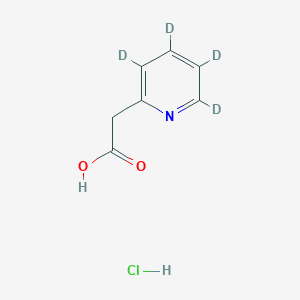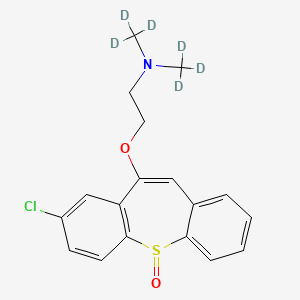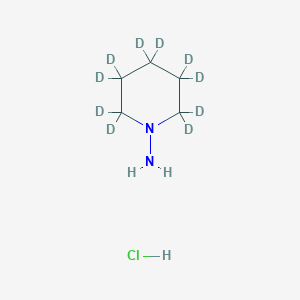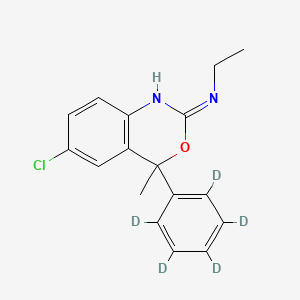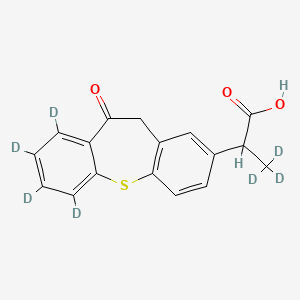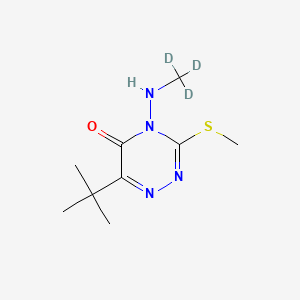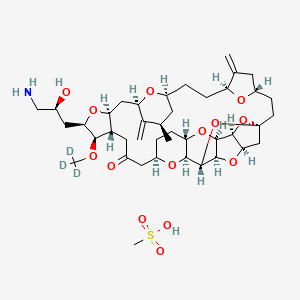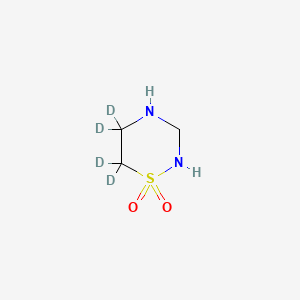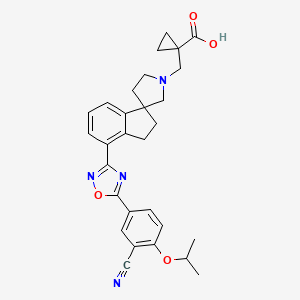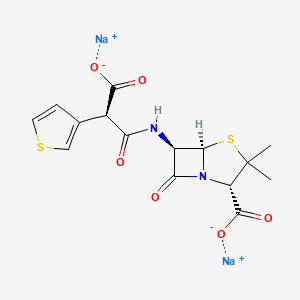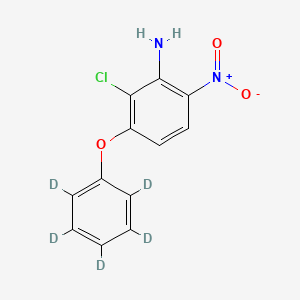
Aclonifen-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aclonifen-d5 es una forma deuterada de aclonifen, un herbicida de éter difenílico. El compuesto está marcado con deuterio, que es un isótopo estable del hidrógeno. Este marcaje se utiliza a menudo en la investigación científica para rastrear el comportamiento del compuesto en diversos entornos y reacciones. This compound se utiliza principalmente como patrón de referencia en química analítica, particularmente en el estudio de residuos de herbicidas en muestras ambientales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de aclonifen-d5 implica la incorporación de átomos de deuterio en el anillo fenilo de aclonifen. Esto se puede lograr a través de diversos métodos, incluidos las reacciones de intercambio catalítico hidrógeno-deuterio. La reacción suele requerir una fuente de deuterio, como gas deuterio (D2), y un catalizador, como paladio sobre carbono (Pd/C). Las condiciones de reacción suelen implicar temperaturas y presiones elevadas para facilitar el proceso de intercambio .
Métodos de producción industrial
La producción industrial de this compound sigue principios similares pero a mayor escala. El proceso implica el uso de gas deuterio de alta pureza y sistemas catalíticos avanzados para garantizar un etiquetado eficiente y coherente. El producto final se purifica luego mediante técnicas como la cromatografía para lograr la pureza química y el enriquecimiento isotópico deseados .
Análisis De Reacciones Químicas
Tipos de reacciones
Aclonifen-d5, al igual que su contraparte no deuterada, experimenta diversas reacciones químicas, entre ellas:
Oxidación: this compound se puede oxidar para formar los correspondientes derivados nitro e hidroxilo.
Reducción: El grupo nitro en this compound se puede reducir a un grupo amino en condiciones apropiadas.
Sustitución: El grupo cloro en this compound se puede sustituir por otros nucleófilos, como grupos hidroxilo o alcoxi.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se suelen utilizar agentes reductores como polvo de hierro (Fe) y ácido clorhídrico (HCl).
Sustitución: Las reacciones de sustitución nucleófila suelen implicar reactivos como hidróxido de sodio (NaOH) o alcoxiuros de sodio (NaOR).
Principales productos formados
Oxidación: Derivados nitro e hidroxilo.
Reducción: Derivados amino.
Sustitución: Diversos derivados de fenoxi sustituidos.
Aplicaciones Científicas De Investigación
Aclonifen-d5 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como patrón de referencia en métodos analíticos como la cromatografía de gases-espectrometría de masas (GC-MS) para estudiar residuos de herbicidas.
Biología: Se emplea en estudios para comprender las vías metabólicas y los productos de degradación de aclonifen en sistemas biológicos.
Medicina: Se investiga por sus posibles efectos sobre la salud humana y su comportamiento en formulaciones farmacéuticas.
Industria: Se utiliza en la vigilancia ambiental para detectar y cuantificar residuos de herbicidas en muestras de suelo y agua
Mecanismo De Acción
Aclonifen-d5 ejerce sus efectos inhibiendo enzimas específicas implicadas en el metabolismo de las plantas. El objetivo principal es la solanesil difosfato sintasa, una enzima crucial para la biosíntesis de carotenoides. La inhibición de esta enzima conduce a la interrupción de la fotosíntesis y, en última instancia, provoca el blanqueamiento de los tejidos vegetales. Este modo de acción es similar al de otros herbicidas de éter difenílico, pero es único debido a la enzima específica a la que se dirige .
Comparación Con Compuestos Similares
Compuestos similares
Aclonifen: La forma no deuterada de aclonifen-d5, utilizada ampliamente como herbicida.
Acifluorfen: Otro herbicida de éter difenílico con un modo de acción similar pero una estructura química diferente.
Bifenox: Un herbicida estructuralmente relacionado con propiedades herbicidas similares
Singularidad
This compound es único debido a su marcaje de deuterio, que permite un rastreo y análisis precisos en estudios científicos. Este marcaje isotópico proporciona una ventaja distintiva para comprender el destino ambiental y las vías metabólicas del compuesto en comparación con sus contrapartes no deuteradas .
Propiedades
Fórmula molecular |
C12H9ClN2O3 |
|---|---|
Peso molecular |
269.69 g/mol |
Nombre IUPAC |
2-chloro-6-nitro-3-(2,3,4,5,6-pentadeuteriophenoxy)aniline |
InChI |
InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2/i1D,2D,3D,4D,5D |
Clave InChI |
DDBMQDADIHOWIC-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


